![molecular formula C20H23N3O5S B10987820 4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10987820.png)

4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

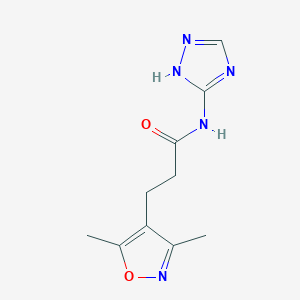

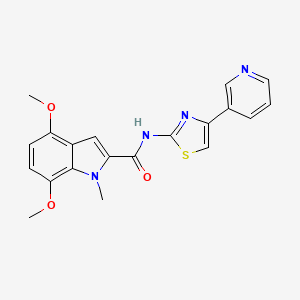

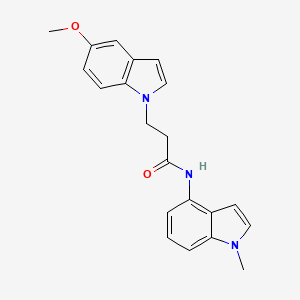

4-[(3-Hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazin-1-sulfonamid ist eine komplexe organische Verbindung, die zur Klasse der Benzo[c]chromen-Derivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt. Die Struktur dieser Verbindung umfasst einen Benzo[c]chromen-Kern, der ein kondensiertes Ringsystem ist, und einen Piperazinsulfonamid-Rest, der zu seinen einzigartigen chemischen Eigenschaften beiträgt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[(3-Hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazin-1-sulfonamid umfasst typischerweise mehrere Schritte. Ein gängiger Ansatz beginnt mit der Herstellung des Benzo[c]chromen-Kerns durch eine Diels-Alder-Reaktion zwischen einem substituierten Salicylaldehyd und einer α,β-ungesättigten Carbonylverbindung . Es folgt eine oxidative Aromatisierung, um die Chromenstruktur zu bilden. Der Piperazinsulfonamid-Rest wird dann durch eine nucleophile Substitutionsreaktion eingeführt, bei der N,N-Dimethylpiperazin unter basischen Bedingungen mit einem Sulfonylchlorid-Derivat reagiert .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Fließreaktoren für die Diels-Alder-Reaktion und automatisierten Systemen für die nachfolgenden Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.

Analyse Chemischer Reaktionen

Reaktionstypen

4-[(3-Hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazin-1-sulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe am Benzo[c]chromen-Kern kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Sulfonamidgruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden unter wasserfreien Bedingungen eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3), um die Reaktion zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxylgruppe eine Carbonsäure ergeben, während die Reduktion der Carbonylgruppe einen Alkohol produzieren kann.

Wissenschaftliche Forschungsanwendungen

4-[(3-Hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazin-1-sulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.

Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie nützlich für die Entwicklung neuer Materialien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von 4-[(3-Hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazin-1-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet es als Phosphodiesterase-II-Inhibitor an die aktive Stelle des Enzyms und verhindert den Abbau cyclischer Nucleotide und moduliert so zelluläre Signalwege . Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. entzündungshemmenden und neuroprotektiven Aktivitäten.

Wirkmechanismus

The mechanism of action of 4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For example, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways . This can lead to various biological effects, such as anti-inflammatory and neuroprotective activities.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6H-Benzo[c]chromen-6-on-Derivate: Diese Verbindungen teilen den Benzo[c]chromen-Kern und zeigen ähnliche biologische Aktivitäten.

Einzigartigkeit

4-[(3-Hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazin-1-sulfonamid ist einzigartig aufgrund seiner Kombination aus dem Benzo[c]chromen-Kern und dem Piperazinsulfonamid-Rest. Diese strukturelle Kombination verleiht ihr besondere chemische Eigenschaften und biologische Aktivitäten und macht sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C20H23N3O5S |

|---|---|

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

4-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C20H23N3O5S/c1-21(2)29(26,27)23-11-9-22(10-12-23)13-17-18(24)8-7-15-14-5-3-4-6-16(14)20(25)28-19(15)17/h3-8,24H,9-13H2,1-2H3 |

InChI-Schlüssel |

WMLVGFGACXKGRC-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B10987737.png)

![N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10987743.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide](/img/structure/B10987754.png)

![2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10987757.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10987760.png)

![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide](/img/structure/B10987761.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10987771.png)

![3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10987800.png)

![N-(3-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10987803.png)

![{1-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10987806.png)

![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10987809.png)